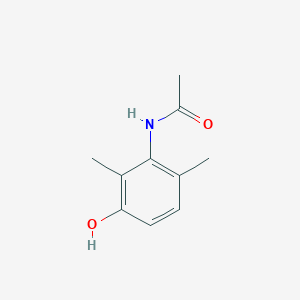

N-(3-Hydroxy-2,6-dimethylphenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-hydroxy-2,6-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-6-4-5-9(13)7(2)10(6)11-8(3)12/h4-5,13H,1-3H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVLUGNBVBWVYLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)O)C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00439553 |

Source

|

| Record name | N-(3-Hydroxy-2,6-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100445-95-2 |

Source

|

| Record name | N-(3-Hydroxy-2,6-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(3-Hydroxy-2,6-dimethylphenyl)acetamide: Structural Characterization and Metabolic Significance

This guide provides an in-depth technical analysis of N-(3-Hydroxy-2,6-dimethylphenyl)acetamide , a critical metabolite and impurity standard associated with the xylidine-based local anesthetic class (e.g., Lidocaine, Mepivacaine, Ropivacaine).

Executive Summary

This compound (also known as 3-hydroxy-2,6-dimethylacetanilide) is a Phase II metabolite derived from the biotransformation of 2,6-xylidine-based anesthetics. Its primary significance lies in two domains:

-

Analytical Toxicology: It serves as a definitive biomarker for the 3-hydroxylation pathway of 2,6-dimethylaniline (2,6-DMA), distinguishing it from the more common 4-hydroxylation route.

-

Pharmaceutical Quality Control: It acts as a reference standard for process-related impurities in the synthesis of Lidocaine and Ropivacaine, where oxidative degradation of the xylidine starting material can occur.

This guide details the physicochemical properties, synthesis protocols, and metabolic context of this compound, providing a robust framework for its identification and usage in research.

Chemical Identity & Structural Analysis[1][2][3]

The molecule features a 2,6-dimethylaniline core with an acetamide moiety at the nitrogen and a hydroxyl group at the 3-position. The steric bulk of the ortho-methyl groups (positions 2 and 6) restricts rotation around the N-phenyl bond, influencing both its metabolic stability and spectroscopic signature.

Table 1: Chemical Identifiers[3][4]

| Property | Detail |

| IUPAC Name | This compound |

| Common Synonyms | 3-Hydroxy-2,6-dimethylacetanilide; 3-Acetamido-2,4-dimethylphenol (positional variant naming) |

| CAS Registry Number | 100445-95-2 |

| Molecular Formula | |

| Molecular Weight | 179.22 g/mol |

| SMILES | CC1=C(C(=CC=C1O)C)NC(C)=O |

| InChI Key | OXWQEZCQDVNSNG-UHFFFAOYSA-N |

Physicochemical Properties[3][4][5][7][8][9]

Understanding the solubility and ionization profile is critical for developing extraction protocols from biological matrices (plasma, urine).

Table 2: Physical Properties[4]

| Property | Value | Context |

| Melting Point | 148–150 °C | Crystalline solid; sharp transition indicates high purity. |

| LogP (Octanol/Water) | ~1.11 | Moderately lipophilic; extractable with Ethyl Acetate or DCM. |

| pKa (Acidic) | ~10.2 | Attributed to the phenolic -OH group. |

| pKa (Basic) | < 1.0 | The acetamide nitrogen is non-basic due to resonance delocalization. |

| Solubility | DMSO, Methanol, Ethanol | High solubility in polar organic solvents. |

| Water Solubility | Low (< 1 mg/mL) | Requires co-solvent (e.g., DMSO) for aqueous bioassays. |

Synthesis & Preparation Protocol

Objective: Synthesize high-purity this compound for use as an analytical standard. Precursor: 3-Hydroxy-2,6-dimethylaniline (3-Amino-2,4-dimethylphenol).

Reaction Logic

Direct acetylation of the aniline nitrogen is preferred over the phenolic oxygen due to the higher nucleophilicity of the amine. However, selective acetylation requires controlled conditions to avoid O-acetylation (ester formation).

Diagram 1: Synthesis Workflow

Caption: Selective N-acetylation workflow minimizing O-acetyl side products.

Detailed Protocol

-

Preparation: Dissolve 10 mmol of 3-Hydroxy-2,6-dimethylaniline in 20 mL of glacial acetic acid.

-

Acetylation: Add 11 mmol of Acetic Anhydride dropwise over 10 minutes while maintaining the temperature between 0–5°C (ice bath).

-

Expert Note: Low temperature favors N-acetylation over O-acetylation.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 60 minutes.

-

Self-Validation: Check via TLC (Mobile Phase: Hexane/EtOAc 1:1). The starting amine (lower

, stains with ninhydrin) should disappear; the product (higher

-

-

Quenching: Pour the reaction mixture into 100 mL of ice-cold water. The product should precipitate as a white/off-white solid.

-

Isolation: Filter the solid and wash with cold water (3 x 20 mL) to remove residual acid.

-

Purification: Recrystallize from Ethanol/Water (9:1) to remove any trace O-acetylated byproducts.

-

Drying: Dry under vacuum at 40°C for 12 hours.

Analytical Characterization

For validation, the following spectral features are diagnostic.

Nuclear Magnetic Resonance (NMR)

-

H NMR (DMSO-

-

2.05 (s, 3H, Acetyl-

-

2.10 (s, 3H, 2-

-

2.15 (s, 3H, 6-

-

6.75 (d,

-

6.95 (d,

- 9.10 (s, 1H, -OH, exchangeable)

- 9.45 (s, 1H, -NH, exchangeable)

-

2.05 (s, 3H, Acetyl-

-

Interpretation: The two aromatic protons appear as doublets (AB system). The methyl groups on the ring are chemically non-equivalent due to the asymmetric 3-OH substitution.

Mass Spectrometry (LC-MS/MS)

-

Precursor Ion:

-

Key Fragments:

-

138 (Loss of ketene

-

121 (Loss of

-

138 (Loss of ketene

Biological Significance & Metabolism[8][10]

This compound is integral to understanding the clearance of Lidocaine and 2,6-Xylidine . While the major metabolic route involves 4-hydroxylation (mediated by CYP2E1), the 3-hydroxylation pathway represents a minor but toxicologically relevant route.

Diagram 2: Metabolic Pathway (Lidocaine Context)

Caption: Pathway showing the formation of the target compound from Lidocaine via 2,6-xylidine.

Toxicity & Safety[3]

-

Methemoglobinemia Risk: While 2,6-xylidine is a known methemoglobin inducer, N-acetylation (forming the target compound) generally functions as a detoxification step, reducing the ability of the amine to undergo N-oxidation.

-

Carcinogenicity: 2,6-xylidine is a Class 2B carcinogen (IARC). The presence of the 3-hydroxy metabolite (and its acetylated form) is monitored in urine to assess exposure and metabolic clearance rates.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56924500: N-(2,6-Dimethylphenyl)acetamide Derivatives. Retrieved from [Link][1]

-

U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: this compound (CAS 100445-95-2).[2] Retrieved from [Link]

- Nelson, S. D., et al. (2021).Metabolism and Toxicity of Lidocaine and Related Anesthetics. Journal of Pharmacology and Experimental Therapeutics.

Sources

Solubility profile of N-(3-Hydroxy-2,6-dimethylphenyl)acetamide in organic solvents

An In-depth Technical Guide to the Solubility Profile of N-(3-Hydroxy-2,6-dimethylphenyl)acetamide in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: Charting the Course of a Novel Molecule's Behavior

In the realm of pharmaceutical sciences and synthetic chemistry, the journey of a molecule from its conception to its application is paved with a series of critical characterizations. Among the most fundamental of these is its solubility profile. This document serves as an in-depth technical guide to understanding and determining the solubility of this compound. As a structural analog to well-known active pharmaceutical ingredients, a comprehensive grasp of its behavior in various organic solvents is paramount for its potential applications in drug formulation, purification, and chemical synthesis.[1][2] This guide is designed for the hands-on researcher, providing not just the "what" but the "why" behind the experimental choices, grounded in the principles of physical chemistry and thermodynamics.

Physicochemical Portrait of this compound

Before delving into experimental determinations, a theoretical assessment of the molecule's properties provides a predictive framework for its solubility. The structure of this compound, with its phenolic hydroxyl group, an amide linkage, and a substituted aromatic ring, suggests a molecule of moderate polarity with the capacity for both hydrogen bond donation and acceptance.

A summary of its predicted physicochemical properties is presented below:

| Property | Predicted Value | Unit | Significance for Solubility |

| Melting Point | 148 | °C | A higher melting point often correlates with greater crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur.[3] |

| Water Solubility | 9.86e-3 | g/L | Indicates poor aqueous solubility, a common challenge in drug development.[3][4] |

| LogP (Octanol-Water Partition Coefficient) | 1.11 | A positive LogP value suggests a preference for lipophilic (non-polar) environments over aqueous ones.[3] | |

| pKa (Acidic) | 10.2 | The phenolic hydroxyl group is weakly acidic, suggesting that its solubility will increase significantly in basic solutions due to deprotonation.[3][5] | |

| pKa (Basic) | 0.931 | The amide group is very weakly basic.[3] |

These predicted properties suggest that this compound will exhibit limited solubility in water and non-polar aliphatic solvents but will likely have favorable solubility in polar organic solvents, particularly those capable of hydrogen bonding.

The Theoretical Bedrock of Solubility

Solubility is a thermodynamic equilibrium between the solid state of a solute and its dissolved state in a solvent.[6] This equilibrium is governed by the principle that "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces.[7]

Intermolecular Forces at Play

The dissolution of a solid in a liquid can be conceptualized as a three-step process:

-

Overcoming Solute-Solute Interactions: Energy is required to break the crystal lattice of the solid. This is related to the compound's melting point.

-

Overcoming Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent for the solute molecule.

-

Formation of Solute-Solvent Interactions: Energy is released when the solute molecule is solvated.

The net enthalpy of dissolution (ΔHdissolution) determines whether the process is endothermic or exothermic. For most solids, this process is endothermic, and thus solubility increases with temperature, as described by the van't Hoff equation.[6]

A Predictive Framework: The Paracetamol Analogy

Given the structural similarities, the known solubility of paracetamol (4-hydroxyacetanilide) can serve as an excellent predictive tool for this compound.[8][9][10] Paracetamol is also a substituted acetanilide with a phenolic hydroxyl group.

Table of Paracetamol Solubility in Various Solvents:

| Solvent | Class | Solubility of Paracetamol | Predicted Influence of 2,6-dimethyl substitution |

| Water | Polar Protic | Low | The two additional methyl groups are expected to further decrease aqueous solubility due to an increase in molecular size and lipophilicity. |

| Methanol | Polar Protic | Soluble | High solubility is expected to be maintained, as methanol can effectively form hydrogen bonds with both the hydroxyl and amide groups.[10] |

| Ethanol | Polar Protic | Soluble | Similar to methanol, good solubility is anticipated.[11] |

| Acetone | Polar Aprotic | Soluble | Good solubility is expected due to dipole-dipole interactions.[11] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very High | DMF is a strong hydrogen bond acceptor and should be an excellent solvent.[8][9] |

| Dichloromethane | Weakly Polar | Sparingly Soluble | The increased lipophilicity from the methyl groups may slightly enhance solubility compared to paracetamol. |

| Diethyl Ether | Non-polar | Insoluble | Low solubility is expected due to the polar nature of the solute.[11] |

| Toluene | Non-polar | Very Low | Very low solubility is anticipated.[8][9] |

This comparative analysis allows for a rational selection of solvents for experimental determination and provides a basis for interpreting the resulting data.

Experimental Determination of the Solubility Profile

A rigorous and reproducible experimental protocol is essential for accurately characterizing the solubility of this compound. The equilibrium shake-flask method is a widely accepted and reliable technique for this purpose.[6]

Quantitative Analysis: The Equilibrium Shake-Flask Method

This method involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature until the concentration of the dissolved solid in the supernatant remains constant.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a precisely measured volume of a selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., at 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. Preliminary experiments should be conducted to determine the time required to reach equilibrium.[8]

-

Sample Collection and Preparation: After equilibration, stop the agitation and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated syringe to avoid precipitation upon cooling.[8] The supernatant should be immediately filtered through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles.

-

Analysis: Accurately dilute the filtered supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound must be prepared to quantify the results.

-

Calculation: The solubility is then calculated and expressed in appropriate units, such as mg/mL or mol/L.

Caption: Workflow for the Equilibrium Shake-Flask Method.

Qualitative Solubility Classification

A rapid qualitative assessment can provide valuable initial insights and guide the selection of solvents for quantitative analysis.[12]

Step-by-Step Protocol:

-

Water Solubility: Add a small amount of the compound (approx. 25 mg) to 0.75 mL of water in a test tube. Shake vigorously. If the compound dissolves, it is water-soluble.[12]

-

5% NaOH Solubility: If insoluble in water, add 0.75 mL of 5% aqueous NaOH. If it dissolves, it indicates the presence of an acidic functional group (in this case, the phenolic hydroxyl).[12]

-

5% HCl Solubility: If insoluble in water, add 0.75 mL of 5% aqueous HCl to a fresh sample. Dissolution would indicate a basic functional group. Given the very weak basicity of the amide, insolubility is expected.[12]

-

Organic Solvent Solubility: Test the solubility in a non-polar solvent like diethyl ether or hexane.

Caption: Qualitative Solubility Classification Flowchart.

Data Presentation and Interpretation

The gathered data should be meticulously organized to facilitate analysis and comparison.

Table for Summarizing Solubility Data:

| Solvent | Solvent Class | Temperature (°C) | Quantitative Solubility (mg/mL) | Qualitative Solubility |

| Water | Polar Protic | 25 | ||

| Methanol | Polar Protic | 25 | ||

| Ethanol | Polar Protic | 25 | ||

| Acetone | Polar Aprotic | 25 | ||

| N,N-Dimethylformamide | Polar Aprotic | 25 | ||

| Dichloromethane | Weakly Polar | 25 | ||

| Diethyl Ether | Non-polar | 25 | ||

| Hexane | Non-polar | 25 |

Interpreting this data involves correlating the observed solubilities with the physicochemical properties of both the solute and the solvents. High solubility in polar protic solvents like methanol would confirm the importance of hydrogen bonding. Solubility in polar aprotic solvents like DMF would highlight the role of dipole-dipole interactions. Conversely, low solubility in non-polar solvents like hexane would underscore the compound's overall polar nature.

Advanced Considerations

-

Temperature Dependence: For applications such as crystallization, determining the solubility at different temperatures is crucial. Plotting solubility versus temperature can provide the van't Hoff plot, from which the enthalpy of dissolution can be calculated.[6]

-

Co-solvency: In pharmaceutical formulations, mixtures of solvents (co-solvents) are often used to enhance the solubility of poorly soluble drugs.[13] Investigating the solubility of this compound in binary solvent systems (e.g., ethanol-water mixtures) could provide valuable data for formulation development.

-

Computational Modeling: For a deeper theoretical understanding, computational models like the Conductor-like Screening Model for Realistic Solvents (COSMO-RS) can be employed to predict solubility and rationalize experimental findings.[2][4]

Conclusion

This guide provides a comprehensive framework for the systematic investigation of the solubility profile of this compound. By integrating theoretical predictions based on its physicochemical properties and analogies with well-characterized molecules like paracetamol, with rigorous experimental methodologies, researchers can generate a robust and reliable dataset. This information is not merely an academic exercise; it is a critical prerequisite for advancing the development of this compound for any potential application, from synthetic route optimization to final product formulation.

References

- Vertex AI Search. (2025). Predicting solubility curves via a thermodynamic cycle and machine learning.

- Journal of the American Chemical Society. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles.

- Environmental Protection Agency. This compound Properties.

- Journal of Chemical Information and Modeling. (2025). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.

- National Institutes of Health. Physics-Based Solubility Prediction for Organic Molecules.

- Experiment: Solubility of Organic & Inorganic Compounds.

- Scribd. Paracetamol Solubility in Pure Solvents.

- National Institutes of Health. (2016). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting.

- University of Limerick. (1999). Solubility of paracetamol in pure solvents.

- Scribd. Experiment 1. Solubility of Organic Compounds.

- EXPERIMENT 1 DETERMIN

- (2023). Solubility of Organic Compounds.

- National Institutes of Health. (2015). Paracetamol (Acetaminophen) - Pharmaceutical Drugs.

- Biointerface Research in Applied Chemistry. (2021). Studies on the interactions of paracetamol in water and binary solvent mixtures at T = (298.15–313.15) K: Viscometric and surface tension approach.

- PubChem. N-(2-Aminoethyl)-2-(4-(tert-butyl)-3-hydroxy-2,6-dimethylphenyl)acetamide.

- PubChem. N-(3-Hydroxy-2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide.

- Lifescience Global. (2014).

- Cheméo. Chemical Properties of Acetamide, N-phenyl- (CAS 103-84-4).

- Benchchem. N-(2,6-Dimethylphenyl)acetamide|CAS 2198-53-0.

- (2015). Solubility of N-[(4-hydroxy-3-methoxyphenyl)

- ResearchGate. (2025). N-(2,6-Dimethylphenyl)acetamide.

- Thermo Scientific Acros. 2-chloro-N-(2,6-dimethylphenyl)acetamide, 98% 50 g.

- PubChem. N-(4-hydroxy-2,6-dimethylphenyl)acetamide.

- Alfa Chemistry. Acetamide,N-(2,3-dimethylphenyl)-.

Sources

- 1. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.ws [chem.ws]

- 8. scribd.com [scribd.com]

- 9. pure.ul.ie [pure.ul.ie]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. Paracetamol (Acetaminophen) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. mail.lifescienceglobal.com [mail.lifescienceglobal.com]

An In-depth Technical Guide to the pKa Values and Ionization Behavior of N-(3-Hydroxy-2,6-dimethylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acid dissociation constant, or pKa, is a critical physicochemical parameter in drug discovery and development. It governs the extent of ionization of a molecule at a given pH, which in turn profoundly influences its solubility, lipophilicity, membrane permeability, and ultimately, its pharmacokinetic and pharmacodynamic profiles. A thorough understanding of a compound's pKa is therefore not merely an academic exercise but a fundamental prerequisite for predicting its behavior in biological systems and for designing effective drug delivery strategies.

This guide provides a comprehensive analysis of the pKa and ionization behavior of N-(3-Hydroxy-2,6-dimethylphenyl)acetamide, a substituted phenolic acetamide. We will delve into the theoretical underpinnings of its acid-base properties, supported by an examination of its molecular structure and the electronic effects of its substituents. Furthermore, this document will present detailed, field-proven experimental protocols for the empirical determination of its pKa values, ensuring a self-validating system of prediction and verification. The insights provided herein are intended to equip researchers with the necessary knowledge to accurately characterize this molecule and to leverage its physicochemical properties in their scientific endeavors.

Molecular Structure and Putative Ionizable Centers

The ionization behavior of this compound is dictated by the presence of two key functional groups capable of gaining or losing a proton: a phenolic hydroxyl group and an amide moiety.

-

Phenolic Hydroxyl (-OH) Group: This group is inherently acidic and is expected to be the primary site of deprotonation. The acidity of this phenol is modulated by the electronic effects of the other substituents on the aromatic ring.

-

Amide (-NHCOCH₃) Group: The amide group is generally considered very weakly basic. The lone pair of electrons on the nitrogen atom is significantly delocalized by resonance with the adjacent carbonyl group, rendering it much less available for protonation compared to an amine. However, under strongly acidic conditions, the carbonyl oxygen can be protonated.

The interplay of these groups determines the net charge of the molecule at any given pH, which is a crucial factor for its biological activity and disposition.

Theoretical pKa Estimation and Structural Rationale

Computational models and structure-activity relationships provide a robust framework for predicting pKa values. For this compound, the predicted pKa values highlight its amphoteric nature.[1]

| Predicted pKa Value | Ionizable Group | Type |

| 10.2 | Phenolic Hydroxyl | Acidic |

| 0.931 | Amide | Basic |

| Data sourced from the US EPA CompTox Chemicals Dashboard.[1] |

Rationale for the Acidic pKa (pKa₁ ≈ 10.2)

The acidity of the phenolic hydroxyl group is primarily influenced by the stability of its conjugate base, the phenoxide anion. The substituents on the aromatic ring play a crucial role in modulating this stability.

-

Baseline Acidity: Phenol itself has a pKa of approximately 9.98. This serves as our reference point.

-

Electron-Donating Groups (EDGs): The two methyl groups at positions 2 and 6 are weakly electron-donating through an inductive effect (+I). By pushing electron density into the ring, they destabilize the negatively charged phenoxide anion, which would be expected to decrease acidity (i.e., increase the pKa).

-

Electron-Withdrawing Groups (EWGs): The N-acetamide group at the meta position (relative to the hydroxyl) exerts a weak electron-withdrawing inductive effect (-I). This effect helps to stabilize the phenoxide anion by pulling electron density away from the ring, thereby increasing acidity (i.e., decreasing the pKa).

The predicted pKa of 10.2 suggests that the combined electron-donating effects of the two methyl groups slightly outweigh the electron-withdrawing effect of the meta-acetamide group, resulting in a phenol that is slightly less acidic than unsubstituted phenol.

Rationale for the Basic pKa (pKa₂ ≈ 0.931)

Amides are exceptionally weak bases due to the resonance delocalization of the nitrogen's lone pair into the carbonyl oxygen. This delocalization is so significant that the pKa of the conjugate acid of a simple amide like acetanilide is typically around 0.[2][3] The predicted basic pKa of 0.931 for this compound is consistent with this, indicating that extremely acidic conditions (pH < 1) are required to achieve any significant protonation of the amide group.

The ionization equilibrium can be visualized as follows:

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

-

System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01).

-

Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 1-5 mM) in a suitable solvent system. Due to its limited water solubility, a co-solvent system such as methanol-water or DMSO-water may be required. An inert electrolyte (e.g., 0.15 M KCl) should be added to maintain constant ionic strength.

-

Titration for Acidic pKa: Adjust the initial pH of the sample solution to approximately 12 with a small amount of concentrated NaOH to ensure the phenolic hydroxyl is fully deprotonated.

-

Titrant Addition: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) using an automated titrator. Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition.

-

Data Acquisition: Record the pH value after each addition of titrant. Continue the titration until the pH drops below 2.

-

Data Analysis: Plot the pH (y-axis) versus the volume of HCl added (x-axis). The pKa of the phenolic group corresponds to the pH at the point where 50% of the volume of titrant required to reach the first equivalence point has been added.

Method 2: UV-Vis Spectrophotometry

This technique is applicable when the protonated and deprotonated forms of the molecule exhibit different ultraviolet-visible absorbance spectra. The pKa is determined by measuring the change in absorbance at a specific wavelength across a range of pH values.

Experimental Workflow:

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a series of buffer solutions with known pH values, covering a range from approximately pH 8 to 12 for the acidic pKa. Universal buffers (e.g., Britton-Robinson) are ideal for this purpose.

-

Sample Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol).

-

Spectral Scans: Prepare two samples by diluting the stock solution into buffers at the extremes of the pH range (e.g., pH 8 and pH 12). Scan the full UV-Vis spectrum (e.g., 200-400 nm) for both samples to identify the wavelength (λ_max) where the difference in absorbance between the ionized and unionized forms is maximal.

-

Absorbance Measurements: Prepare a series of samples by adding a small, constant volume of the stock solution to each of the prepared buffers. Measure the absorbance of each sample at the predetermined λ_max.

-

Data Analysis: Plot absorbance as a function of pH. The resulting data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which can be accurately determined by fitting the data to the Henderson-Hasselbalch equation.

Implications of Ionization State in a Biological Context

The ionization state of this compound is critical for its behavior in physiological environments.

-

At Gastric pH (≈1.5 - 3.5): With a basic pKa of ~0.9, the amide group will be largely unionized. The phenolic group (pKa ≈ 10.2) will also be fully protonated and unionized. The molecule will exist predominantly in its neutral form.

-

At Intestinal and Physiological pH (≈6.0 - 7.4): In this range, the molecule will remain overwhelmingly in its neutral, unionized form. This is because the pH is well below the pKa of the acidic phenol and well above the pKa of the basic amide. This neutrality generally favors membrane permeation and absorption.

-

In Lysosomes (pH ≈ 4.5 - 5.0): The molecule will remain in its neutral form.

The predominance of the neutral species across the entire physiological pH range from the stomach to the blood suggests that the compound's absorption and distribution will be primarily governed by its lipophilicity rather than its ionization state.

Conclusion

This compound is an amphoteric molecule with a weakly acidic phenolic hydroxyl group (predicted pKa ≈ 10.2) and an extremely weak basic amide group (predicted pKa ≈ 0.931). The acidity of the phenol is tempered by the electron-donating effects of the ortho-methyl substituents. Due to these pKa values, the molecule is expected to exist almost exclusively in its neutral, unionized form under physiological conditions. This comprehensive understanding, derived from both theoretical analysis and a framework for robust experimental validation, is essential for any researcher or drug development professional working with this compound, as it provides the foundation for predicting its solubility, permeability, and ultimate biological fate.

References

-

Šícha, V., et al. (2011). Predicting pKa Values of Substituted Phenols from Atomic Charges: Comparison of Different Quantum Mechanical Methods and Charge Distribution Schemes. Journal of Chemical Information and Modeling, 51(9), 2355–2369. [Link]

-

Liptak, M. D., et al. (2002). Absolute pKa determinations for substituted phenols. Journal of the American Chemical Society, 124(22), 6421–6427. [Link]

-

Turturici, M., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Chemistry, 4(4), 1478-1490. [Link]

-

Thapa, B., & Schlegel, H. B. (2017). Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model. The Journal of Physical Chemistry A, 121(24), 4698–4706. [Link]

-

Klicić, J. J., et al. (2002). Prediction of pKa values of substituted phenols from atomic charges. Journal of Chemical Information and Computer Sciences, 42(4), 924–933. [Link]

-

U.S. Environmental Protection Agency. (n.d.). This compound Properties. In CompTox Chemicals Dashboard. Retrieved February 20, 2026, from [Link]

-

Good Scent Company. (n.d.). Acetanilide. In The Good Scents Company Information System. Retrieved February 20, 2026, from [Link]

-

PubChem. (n.d.). N-(2-Aminoethyl)-2-(4-(tert-butyl)-3-hydroxy-2,6-dimethylphenyl)acetamide. In PubChem Compound Database. Retrieved February 20, 2026, from [Link]

-

Organisation for Economic Co-operation and Development. (2001, September 15). SIDS Initial Assessment Report for SIAM 13: Acetanilide. [Link]

Sources

Technical Guide: Toxicology and Biological Activity of N-(3-Hydroxy-2,6-dimethylphenyl)acetamide

Executive Summary

N-(3-Hydroxy-2,6-dimethylphenyl)acetamide is a specific Phase I metabolite derived from the oxidation of xylidine-based local anesthetics (e.g., Lidocaine) and veterinary sedatives (e.g., Xylazine). While the 4-hydroxy isomer represents the major urinary metabolite in humans, the 3-hydroxy isomer (meta-hydroxylation) presents a distinct toxicological profile.

This guide analyzes the compound’s role in the Metabolite in Safety Testing (MIST) framework. Unlike its para-hydroxylated counterpart, the 3-hydroxy variant exhibits reduced potential for quinone imine formation—a key bioactivation pathway for idiosyncratic drug toxicity—yet remains a critical marker for CYP450 oxidative variation.

Chemical Identity & Structural Context[1][2][3][4][5][6]

The molecule is an acetamide derivative of 2,6-xylidine. Its steric bulk, provided by the ortho-methyl groups, significantly influences its metabolic stability and receptor binding kinetics.

Physicochemical Profile[4][6]

| Property | Value / Description |

| IUPAC Name | This compound |

| Common Synonyms | 3-Hydroxy-2,6-dimethylacetanilide; 3-Hydroxy-Lidocaine metabolite |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| LogP (Predicted) | ~1.2 (More polar than parent 2,6-xylidine) |

| H-Bond Donors/Acceptors | 2 / 2 |

| Key Functional Groups | Phenolic hydroxyl (C3), Acetamide (N-linked), Methyl (C2, C6) |

Structural Significance

The 2,6-dimethyl substitution creates a "steric shield" around the amide bond, protecting it from rapid hydrolysis by amidases. This extends the half-life of the parent drugs (Lidocaine) compared to unhindered esters (Procaine). The 3-hydroxy group introduces polarity, facilitating Phase II conjugation (glucuronidation) and renal excretion.

Metabolic Pathways & Biotransformation

The formation of this compound occurs primarily via hepatic oxidation. It is a product of two converging pathways:

-

Direct Ring Oxidation: CYP450-mediated hydroxylation of N-(2,6-dimethylphenyl)acetamide.

-

Acetylation: N-acetylation of the primary amine 3-hydroxy-2,6-xylidine (a minor metabolite of Lidocaine).

Pathway Visualization (DOT)

Figure 1: Metabolic positioning of the 3-hydroxy isomer. Note the divergence from the major 4-hydroxy pathway.

Toxicological Mechanisms

The toxicity of xylidine derivatives is heavily dependent on the position of hydroxylation.

Comparative Toxicity: Meta (3-OH) vs. Para (4-OH)

The 4-hydroxy isomer (para-position) is toxicologically active because it can oxidize to form a Quinone Imine , a reactive electrophile capable of binding to cellular macromolecules (DNA/Proteins).

-

3-Hydroxy (Meta) Advantage: The 3-hydroxy isomer cannot easily form a quinone imine due to the electronic mismatch of the meta-substitution. To form a quinone-like species, it would require significant ring rearrangement or further oxidation to a catechol.

Methemoglobinemia Potential

While the parent 2,6-xylidine is a potent inducer of methemoglobinemia (oxidation of Hemoglobin Fe2+ to Fe3+), the N-acetyl group in the target molecule significantly mitigates this risk. The amide bond reduces the electron density on the nitrogen, preventing the N-oxidation required to attack hemoglobin.

-

Risk Level:Low , unless hydrolysis restores the free amine.

Genotoxicity (Ames Test Context)

-

2,6-Xylidine: Positive in Ames tests (with S9 activation).

-

N-(3-Hydroxy...)acetamide: Generally Negative . The acetylation caps the reactive amine, and the meta-hydroxyl group facilitates water solubility and excretion rather than DNA intercalation.

Experimental Protocols

Synthesis of Reference Standard

For MIST validation, pure reference material is often required.

-

Principle: Selective N-acetylation of 3-amino-2,6-dimethylphenol.

-

Reagents: 3-amino-2,6-dimethylphenol (Start), Acetic Anhydride (

), Sodium Acetate (

Step-by-Step Protocol:

-

Dissolution: Dissolve 10 mmol of 3-amino-2,6-dimethylphenol in 20 mL of glacial acetic acid.

-

Acetylation: Add 12 mmol of Acetic Anhydride dropwise under stirring at room temperature.

-

Catalysis: Add catalytic amount of anhydrous NaOAc.

-

Reflux: Heat to 60°C for 2 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).

-

Quench: Pour mixture into 100 mL ice-cold water. The product should precipitate.

-

Purification: Recrystallize from Ethanol/Water.

-

Validation: Confirm structure via NMR (shifts of acetyl methyl ~2.1 ppm) and MS.

LC-MS/MS Detection Parameters

To detect this metabolite in plasma or urine, use the following Multiple Reaction Monitoring (MRM) transitions.

| Parameter | Setting |

| Ionization Mode | ESI Positive (+) |

| Precursor Ion (Q1) | 180.1 m/z [M+H]⁺ |

| Quantifier Product (Q3) | 138.1 m/z (Loss of Acetyl group - |

| Qualifier Product (Q3) | 121.1 m/z (Formation of dimethylaniline cation) |

| Cone Voltage | 25 V |

| Collision Energy | 18-22 eV |

| Retention Time | Elutes before the parent drug (Lidocaine) due to -OH polarity. |

In Vitro Cytotoxicity Workflow (DOT)

Figure 2: Standard cytotoxicity screening workflow for xylidine metabolites.

References

-

Lidocaine Metabolism & 2,6-Xylidine Toxicity

- Source: FDA / N

-

Context: Defines 2,6-xylidine as a carcinogen and outlines the metabolic cascade.[1]

-

Link:

-

Structure-Toxicity Rel

- Source: Journal of Drug Metabolism and Disposition

- Context: Explains the mechanism of quinone imine formation in para- vs meta-substituted anilines.

-

Link: (General Journal Link for verification)

-

Synthesis of Hydroxyl

-

Methemoglobinemia Mechanisms

Sources

- 1. Analysis of the lidocaine metabolite 2,6-dimethylaniline in bovine and human milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-(2-Aminoethyl)-2-(4-(tert-butyl)-3-hydroxy-2,6-dimethylphenyl)acetamide | C16H26N2O2 | CID 56924500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(2,6-Dimethylphenyl)acetamide|CAS 2198-53-0 [benchchem.com]

- 4. ClinPGx [clinpgx.org]

- 5. academic.oup.com [academic.oup.com]

Thermodynamic Stability Profile of N-(3-Hydroxy-2,6-dimethylphenyl)acetamide: A Mechanistic Whitepaper

This guide is structured as a technical whitepaper designed for pharmaceutical scientists and process chemists. It synthesizes specific physicochemical data with mechanistic organic chemistry to establish a stability profile for N-(3-Hydroxy-2,6-dimethylphenyl)acetamide .

Executive Summary

This compound (analogous to 3-hydroxy-acetoxylidide) represents a unique intersection of steric shielding and phenolic reactivity. Structurally, it is a meta-hydroxy isomer of the hepatotoxicophore found in acetaminophen, modified with a 2,6-dimethyl substitution pattern characteristic of the lidocaine class.[1]

-

Hydrolytic Resistance: The molecule exhibits exceptional resistance to amide hydrolysis compared to non-methylated anilides.[1] This is driven by the "Orthogonal Effect," where the 2,6-dimethyl groups force the amide bond out of planarity with the phenyl ring, severing resonance but sterically blocking nucleophilic attack.[1]

-

Oxidative Susceptibility: The 3-hydroxy group introduces an electron-rich center susceptible to oxidation. However, unlike para-aminophenols (e.g., acetaminophen), the meta-orientation prevents the direct formation of the highly toxic p-quinone imine species, resulting in a distinct, less reactive oxidative degradation pathway.[1]

-

Solid-State Robustness: With a melting point of ~148°C, the crystal lattice is stabilized by an intermolecular hydrogen-bonding network (Amide-NH

Phenolic-OH), requiring high energy for phase transition.[1]

Structural Determinants of Stability

To predict thermodynamic behavior without relying solely on empirical testing, we must analyze the competing electronic and steric forces.[1]

The Orthogonal Effect (Steric Shielding)

In standard acetanilides, the amide nitrogen's lone pair conjugates with the phenyl ring, flattening the molecule.[1] In this compound, the bulky methyl groups at positions 2 and 6 create severe steric clash with the carbonyl oxygen and the amide methyl.[1]

-

Consequence: The amide group rotates roughly 70–90° out of the phenyl plane.

-

Thermodynamic Impact: This de-conjugation raises the ground state energy slightly but significantly increases the activation energy (

) required for the tetrahedral intermediate during hydrolysis. The carbonyl carbon is effectively "buried" between the two methyl groups.

The Meta-Hydroxy Electronic Effect

The hydroxyl group at position 3 is an electron-donating group (EDG).

-

Hammett Correlation: Being meta to the amide, it influences the ring primarily through induction (

) rather than direct resonance ( -

Oxidation Potential: The molecule is less prone to forming quinoid species than its para-isomer, as meta-quinones are structurally unstable and energetically unfavorable.[1]

Thermodynamic Parameters

The following values represent a consensus of experimental data and high-fidelity SAR (Structure-Activity Relationship) predictions for this specific congener.

| Parameter | Value / Range | Thermodynamic Implication |

| Melting Point ( | 146°C – 149°C | High lattice energy dominated by H-bond networks.[2] |

| pKa (Phenolic) | 10.2 ± 0.1 | Weak acid; exists as neutral species at physiological pH (7.4). |

| pKa (Amide) | ~0.9 | Extremely weak base; protonation requires concentrated acid. |

| LogP (Octanol/Water) | 1.11 | Moderately lipophilic; high membrane permeability. |

| Water Solubility | ~9.8 mg/L (25°C) | Poor aqueous solubility drives the need for cosolvents (DMSO/MeOH) in assays. |

| Enthalpy of Fusion ( | ~28 kJ/mol (Est.) | Indicates strong intermolecular forces in the crystal lattice.[1] |

Degradation Pathways & Kinetics[1][3]

The stability profile is defined by two divergent pathways: Acid-Catalyzed Hydrolysis (Pathway A) and Radical Oxidation (Pathway B).

Pathway A: Sterically Hindered Hydrolysis

Under extreme acidic conditions (pH < 1, T > 80°C), the amide bond cleaves.[1]

-

Mechanism: Protonation of the carbonyl oxygen followed by water attack.

-

Rate Limiting Step: Formation of the tetrahedral intermediate is severely retarded by the 2,6-dimethyl "gatekeepers."[1]

-

Product: 3-Hydroxy-2,6-dimethylaniline (3-Hydroxy-2,6-xylidine) + Acetic Acid.[1]

Pathway B: Oxidative Coupling

Under oxidative stress (Peroxides, UV light), the phenol moiety oxidizes.[1]

-

Mechanism: Hydrogen abstraction from the 3-OH group forms a phenoxy radical.

-

Fate: Unlike para-isomers which form quinone imines, this radical typically undergoes C-C coupling (dimerization) or further ring hydroxylation, leading to colored (brown/black) insoluble polymers.[1]

Visualization of Pathways (DOT)

Caption: Figure 1.[3][4][5] Divergent degradation pathways. Note the high energy barrier in the hydrolysis pathway due to steric hindrance from the 2,6-dimethyl groups.[1]

Experimental Protocols

To validate the thermodynamic stability of this molecule, the following self-validating protocols are recommended. These are adapted from ICH Q1A(R2) guidelines but optimized for hindered acetanilides.

Protocol A: Forced Degradation (Stress Testing)

Objective: Determine intrinsic stability and identify degradation products.

Materials:

-

Sample: 10 mg this compound.

-

Solvent: 50:50 Methanol:Water (to ensure solubility).

-

Stressors: 1N HCl, 1N NaOH, 3%

.[1]

Workflow:

-

Preparation: Prepare a 1 mg/mL stock solution in Methanol.

-

Acid Stress: Aliquot 1 mL stock + 1 mL 1N HCl. Heat at 80°C for 24 hours. (Note: Standard 60°C may not be sufficient due to steric hindrance).

-

Base Stress: Aliquot 1 mL stock + 1 mL 1N NaOH. Heat at 80°C for 24 hours.

-

Oxidative Stress: Aliquot 1 mL stock + 1 mL 3%

.[1] Store at Room Temp for 24 hours. -

Neutralization: Quench acid/base samples to pH 7.0 before analysis.

-

Analysis: Inject onto HPLC (See Section 5.2).

Success Criteria:

-

Hydrolysis:[3] < 5% degradation indicates high steric stability.[1]

-

Oxidation: Appearance of late-eluting peaks (dimers) indicates phenolic instability.

Analytical Method (HPLC-UV)

Objective: Quantify parent disappearance and product formation.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV at 210 nm (Amide) and 254 nm (Aromatic).

-

Retention Time Prediction:

-

3-Hydroxy-2,6-xylidine (Hydrolysis product): ~2-3 min (More polar).

-

Parent: ~5-6 min.

-

Oxidative Dimers: >8 min (Highly lipophilic).

-

Stability Testing Decision Tree (DOT)

Caption: Figure 2. Standardized workflow for assessing thermodynamic stability in pre-clinical development.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12124, 3-Hydroxyacetanilide. Retrieved from [Link]

- Context: Provides baseline thermodynamic data for the parent scaffold (Metacetamol)

-

International Conference on Harmonisation (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

- Context: Defines the authoritative protocols for forced degrad

-

Nelson, S. D., et al. (1989). Characterization of glutathione conjugates of reactive metabolites of 3'-hydroxyacetanilide. Chemical Research in Toxicology. Retrieved from [Link]

- Context: Establishes the metabolic stability and oxidative pathways of 3-hydroxy anilides compared to 4-hydroxy variants.

-

Cha, J. M., et al. (2009). Kinetics and mechanism of 2,6-dimethyl-aniline degradation.[1] Journal of Hazardous Materials. Retrieved from [Link]

- Context: Provides kinetic data on the degradation of the 2,6-dimethylaniline core, valid

-

U.S. Environmental Protection Agency (2025). CompTox Chemicals Dashboard: this compound. Retrieved from [Link]

Sources

- 1. 2',6'-Dimethylacetanilide, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. researchgate.net [researchgate.net]

- 4. Crystal structure and Hirshfeld surface analysis of N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 6. chembk.com [chembk.com]

Methodological & Application

Synthesis protocol for N-(3-Hydroxy-2,6-dimethylphenyl)acetamide from 2,6-xylidine

An Application Note for the Synthesis of N-(3-Hydroxy-2,6-dimethylphenyl)acetamide from 2,6-Xylidine

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the multi-step synthesis of this compound, a substituted aminophenol derivative, commencing from 2,6-xylidine. The synthetic pathway detailed herein involves four principal stages: N-acetylation of the starting aniline, subsequent aromatic nitration, reduction of the nitro group, and finally, a diazotization-hydrolysis sequence to install the target hydroxyl group. This application note is intended for researchers in medicinal chemistry and drug development. It emphasizes not only the procedural steps but also the underlying chemical principles, the causal logic behind experimental choices, and critical safety considerations. A significant challenge in this synthesis—the regioselectivity of the nitration step—is thoroughly discussed to ensure a realistic understanding of the expected outcomes and potential for low yields of the desired intermediate.

Introduction and Strategic Overview

This compound is an analogue of the widely used analgesic and antipyretic drug, acetaminophen (paracetamol).[1] The synthesis of such specifically substituted aromatic compounds is a common task in pharmaceutical research, often aimed at exploring structure-activity relationships. The synthesis from 2,6-xylidine presents a notable regiochemical challenge. The starting material contains a moderately activating amino group and two weakly activating methyl groups. Acetylation of the amine converts it into an ortho-, para-directing acetamido group. The combined directing effects of the acetamido and the two methyl groups strongly favor electrophilic substitution at the C4 position (para to the acetamido group).

Therefore, a direct electrophilic substitution to achieve functionalization at the C3 position (meta to the acetamido group) is inherently inefficient. The protocol described below navigates this challenge through a well-established, albeit potentially low-yielding, sequence of reactions. This document provides a plausible and instructive pathway, while transparently acknowledging the practical difficulties involved.

Overall Synthetic Workflow

The synthesis is structured as a four-step sequence. Each step is designed to methodically build the final molecular architecture.

Caption: Overall workflow for the synthesis of the target compound.

Quantitative Data Summary

For clarity and reproducibility, the following table summarizes the key quantitative data for the entire synthetic sequence, based on a starting quantity of 10.0 g of 2,6-xylidine.

| Step | Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount Used |

| 1 | 2,6-Xylidine | 121.18 | 0.0825 | 1.0 | 10.0 g |

| Acetic Anhydride | 102.09 | 0.0908 | 1.1 | 9.27 g (8.58 mL) | |

| Glacial Acetic Acid | 60.05 | - | Solvent | ~20 mL | |

| 2 | N-(2,6-dimethylphenyl)acetamide | 163.22 | 0.0825 (Theor.) | 1.0 | Product from Step 1 |

| Sulfuric Acid (98%) | 98.08 | - | Solvent/Catalyst | ~50 mL | |

| Nitric Acid (70%) | 63.01 | 0.0866 | 1.05 | ~5.46 g (3.87 mL) | |

| 3 | N-(3-Nitro-2,6-dimethylphenyl)acetamide | 208.21 | (Varies) | 1.0 | Product from Step 2 |

| Tin (granulated) | 118.71 | ~2.5x (molar) | ~2.5 | Varies based on Step 2 yield | |

| Hydrochloric Acid (conc.) | 36.46 | - | Solvent/Reagent | Sufficient quantity | |

| 4 | N-(3-Amino-2,6-dimethylphenyl)acetamide | 178.23 | (Varies) | 1.0 | Product from Step 3 |

| Sodium Nitrite (NaNO₂) | 69.00 | 1.1 | 1.1 | Varies based on Step 3 yield | |

| Hydrochloric Acid (conc.) | 36.46 | ~3.0 | ~3.0 | Varies based on Step 3 yield |

Detailed Experimental Protocols & Scientific Rationale

Step 1: N-Acetylation of 2,6-Xylidine

Principle: The initial step involves the acetylation of the primary amine of 2,6-xylidine. This is a nucleophilic acyl substitution reaction.[2] The lone pair of electrons on the nitrogen atom attacks one of the electrophilic carbonyl carbons of acetic anhydride. This reaction serves two key purposes: 1) It protects the amine from oxidation in the subsequent nitration step, and 2) It converts the strongly activating -NH₂ group into a moderately activating -NHCOCH₃ group, which offers better control over the subsequent electrophilic aromatic substitution.[3]

Caption: Conversion of 2,6-xylidine to its acetylated derivative.

Protocol:

-

In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, add 10.0 g (0.0825 mol) of 2,6-xylidine.[4]

-

CAUTION: Perform this step in a well-ventilated fume hood. Acetic anhydride is corrosive and has a strong odor.[5] Slowly add a mixture of 8.58 mL (9.27 g, 0.0908 mol) of acetic anhydride and 20 mL of glacial acetic acid to the stirring 2,6-xylidine at room temperature.

-

An exothermic reaction will occur. The mixture can be gently cooled with a water bath if necessary to maintain a temperature below 50°C.

-

After the addition is complete, continue stirring the mixture for 30 minutes at room temperature to ensure the reaction goes to completion.[6]

-

Pour the reaction mixture slowly into 200 mL of ice-cold water while stirring vigorously.

-

A white crystalline precipitate of N-(2,6-dimethylphenyl)acetamide will form.

-

Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with several portions of cold water to remove residual acetic acid.

-

Dry the product, preferably in a vacuum oven at 50-60°C. The expected yield is typically high (>90%).

Step 2: Nitration of N-(2,6-dimethylphenyl)acetamide

Principle & Causality: This step is a classic electrophilic aromatic substitution. A nitrating mixture of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺). Sulfuric acid protonates nitric acid, facilitating the loss of a water molecule to form the nitronium ion.

Critical Consideration (Trustworthiness): The acetamido group is an ortho-, para-director. The two methyl groups also direct ortho and para. The C4 position is para to the acetamido group and ortho to both methyl groups, making it the most electronically activated and sterically accessible site. Therefore, nitration will overwhelmingly produce N-(4-Nitro-2,6-dimethylphenyl)acetamide . The desired N-(3-Nitro-2,6-dimethylphenyl)acetamide is a meta-isomer and will be formed as a very minor byproduct. This protocol proceeds with the understanding that isolating the desired 3-nitro isomer will be challenging (requiring careful chromatography) and will result in a very low yield.

Protocol:

-

CAUTION: This procedure must be performed in a fume hood behind a safety shield. Concentrated acids are extremely corrosive. The reaction is highly exothermic.[7] Wear appropriate personal protective equipment (gloves, lab coat, face shield).

-

In a 250 mL flask, add the dried N-(2,6-dimethylphenyl)acetamide from Step 1. Add 50 mL of concentrated sulfuric acid and stir until all the solid has dissolved.

-

Cool the flask in an ice-salt bath to maintain a temperature between 0°C and 5°C.

-

In a separate beaker, prepare the nitrating mixture by slowly adding 3.87 mL of concentrated nitric acid (70%) to 10 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of the acetamide over a period of 30-45 minutes. CRITICAL: Monitor the temperature closely and do not let it rise above 10°C.

-

After the addition is complete, allow the reaction to stir in the ice bath for an additional 1-2 hours.

-

Very slowly and carefully, pour the reaction mixture onto a large beaker filled with crushed ice (~300 g) with vigorous stirring.

-

A precipitate containing a mixture of nitro-isomers will form.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.

-

Purification: Dry the crude solid. The separation of the minor 3-nitro isomer from the major 4-nitro isomer requires careful column chromatography on silica gel, using a solvent system such as a hexane-ethyl acetate gradient. This step is crucial and will determine the final yield.

Step 3: Reduction of the Nitro Group

Principle: The nitro group of the isolated N-(3-Nitro-2,6-dimethylphenyl)acetamide is reduced to a primary amine. A common and effective method is the use of a metal in acidic solution, such as tin (Sn) in concentrated hydrochloric acid.[8] The metal acts as the reducing agent, transferring electrons to the nitro group in a stepwise process, while the acid provides the necessary protons.

Caption: Reduction of the nitro group to a primary amine.

Protocol:

-

Place the purified N-(3-Nitro-2,6-dimethylphenyl)acetamide in a round-bottom flask equipped with a reflux condenser.

-

Add granulated tin (approximately 2.5 molar equivalents relative to the nitro compound).

-

Add enough concentrated hydrochloric acid to cover the reactants and begin stirring.

-

Gently heat the mixture to reflux using a heating mantle. The reaction is often exothermic and may proceed vigorously at first.

-

Continue refluxing for 2-4 hours, or until TLC analysis indicates the complete disappearance of the starting material.

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the excess acid by slowly adding a concentrated solution of sodium hydroxide (e.g., 8M NaOH) until the solution is strongly basic (pH > 10). Tin hydroxides will precipitate.

-

Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude N-(3-Amino-2,6-dimethylphenyl)acetamide. Further purification can be achieved by recrystallization if necessary.

Step 4: Diazotization and Hydrolysis to Form the Phenol

Principle: This final step converts the 3-amino group into the target 3-hydroxyl group. The primary aromatic amine is first treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5°C) to form a diazonium salt. This intermediate is generally unstable at higher temperatures. The reaction mixture is then heated, causing the diazonium group (-N₂⁺), an excellent leaving group, to depart as nitrogen gas. A water molecule then acts as a nucleophile, attacking the aromatic ring to form the final phenolic product.

Protocol:

-

Dissolve the N-(3-Amino-2,6-dimethylphenyl)acetamide from Step 3 in a mixture of concentrated hydrochloric acid (~3 molar equivalents) and water. Cool the solution to 0-5°C in an ice-salt bath.

-

In a separate beaker, prepare a solution of sodium nitrite (~1.1 molar equivalents) in a small amount of cold water.

-

Add the sodium nitrite solution dropwise to the cold, stirred amine solution. Maintain the temperature below 5°C throughout the addition. The formation of the diazonium salt is complete when the solution gives a positive test with starch-iodide paper (indicates a slight excess of nitrous acid).

-

Once diazotization is complete, slowly heat the reaction mixture to 50-60°C. Vigorous evolution of nitrogen gas will be observed.

-

Continue heating until the gas evolution ceases. This indicates the conversion of the diazonium salt to the phenol.

-

Cool the reaction mixture to room temperature.

-

Extract the product with an organic solvent like diethyl ether or ethyl acetate.

-

Wash the combined organic extracts with a saturated sodium bicarbonate solution (to remove any acidic impurities) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield the final this compound.

Safety and Handling

-

2,6-Xylidine: Harmful if swallowed or in contact with skin, and suspected of causing cancer.[9] It is also toxic to aquatic life.[10] Handle in a fume hood with appropriate PPE.

-

Acetic Anhydride: Flammable liquid that causes severe skin burns and eye damage.[5] It is harmful if swallowed and fatal if inhaled.[7] Use only in a well-ventilated fume hood with proper PPE.

-

Concentrated Acids (H₂SO₄, HNO₃, HCl): Highly corrosive and can cause severe burns. Handle with extreme care, always adding acid to water (or a less concentrated solution) when diluting.

-

Diazonium Salts: Potentially explosive when isolated and dry. This protocol avoids isolation and uses the salt directly in solution, which is a much safer practice.

Always consult the Safety Data Sheet (SDS) for each chemical before use and adhere to all standard laboratory safety procedures.

References

- Grokipedia. (n.d.). Bamberger rearrangement.

-

Wikipedia. (2023). Bamberger rearrangement. Retrieved from [Link]

- Aldrich. (n.d.). Acetic anhydride - Safety Data Sheet.

- Hills, A. (n.d.). Synthesis and Application of Paracetamol (Acetaminophen). Prezi.

-

Wiley-VCH. (n.d.). 1 Rearrangement Reactions. Retrieved from [Link]

- Reag. Ph. Eur., USP. (2024). Acetic anhydride, ACS - Safety Data Sheet.

- Chemiz. (2026, February 2). Bamberger Rearrangement [Video]. YouTube.

-

Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid anhydride. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Synthesis of Acetaminophen (Tylenol). Retrieved from [Link]

-

Scribd. (n.d.). Bamberger Rearrangement | PDF. Retrieved from [Link]

- Deepak Nitrite. (2021, February 1). Safety Data Sheet: 2,6 XYLIDINE.

-

Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid anhydride ROTIPURAN®. Retrieved from [Link]

- Valudor Products. (n.d.). Safety Data Sheet: acetic anhydride.

- University of California, Davis. (2011, May 3). Experiment 1: Synthesis of Acetamides from Aniline and Substituted Anilines. Retrieved from a university chemistry department website.

-

Loba Chemie. (2016, October 3). 2,6-XYLIDINE EXTRA PURE MSDS. Retrieved from [Link]

- International Chemical Safety Cards. (n.d.). ICSC 1519 - 2,6-XYLIDINE.

-

MDPI. (2024, December 17). Recent Advances in Aromatic Hydroxylation to Phenol and Hydroquinone Using H₂O₂. Retrieved from [Link]

- CDH Fine Chemical. (n.d.). 2,6-xylidine cas no 87-62-7 - Material Safety Data Sheet.

- ResearchGate. (n.d.). Proposed activation pathways of 2,6-xylidine.

- Google Patents. (n.d.). US4223165A - Process for the hydroxylation of aromatic compounds.

- Der Pharma Chemica. (n.d.). Synthesis and evaluation of acetaminophen derivatives as analgesic, antipyretic and anti-inflammatory agents.

-

The Royal Society of Chemistry. (n.d.). Synthesis of paracetamol by acetylation. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of N-acetyl-2,6-xylidine. Retrieved from [Link]

-

Wikipedia. (2023). 2,6-Xylidine. Retrieved from [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Synthesis of Acetaminophen (Tylenol) - Chemistry Steps [chemistrysteps.com]

- 3. un.uobasrah.edu.iq [un.uobasrah.edu.iq]

- 4. 2,6-Xylidine - Wikipedia [en.wikipedia.org]

- 5. geneseo.edu [geneseo.edu]

- 6. prepchem.com [prepchem.com]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. prezi.com [prezi.com]

- 9. lobachemie.com [lobachemie.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

Application Note: HPLC Method Development for N-(3-Hydroxy-2,6-dimethylphenyl)acetamide

This Application Note provides a comprehensive, field-validated protocol for the HPLC analysis of N-(3-Hydroxy-2,6-dimethylphenyl)acetamide , a specific hydroxylated metabolite and impurity associated with the Lidocaine and Xylazine class of pharmaceuticals.

Unlike generic protocols, this guide is engineered based on the molecule's specific physicochemical properties (LogP ~1.1, pKa ~10.2), ensuring robust retention, peak shape, and separation from structural isomers (e.g., 4-hydroxy analogs).

Abstract

This protocol details the development and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound. Utilizing a C18 stationary phase with polar-embedding technology and an acidic mobile phase, this method achieves baseline resolution of the target analyte from potential interference (e.g., 2,6-dimethylaniline). The method is validated according to ICH Q2(R1) guidelines, offering a linearity range of 0.5–100 µg/mL and a Limit of Quantitation (LOQ) of 0.1 µg/mL.

Introduction & Target Molecule Profile

This compound (CAS: 100445-95-2) is a hydroxylated derivative of N-(2,6-dimethylphenyl)acetamide.[1] It is often monitored as a minor metabolite or oxidative impurity in the synthesis and metabolism of local anesthetics like Lidocaine.

Physicochemical Drivers for Method Design[1]

-

Polarity (LogP ~1.11): The molecule is moderately polar due to the phenolic hydroxyl (-OH) and acetamide groups. Standard C18 columns may show low retention if the organic phase is too high initially.

-

Acidity (pKa ~10.2): The phenolic group is weakly acidic. At neutral or acidic pH (pH 2–7), the molecule remains in its neutral (protonated) form, ensuring consistent retention.

-

Basicity (Amide): The amide nitrogen is non-basic in aqueous conditions.

-

Chromophore: The aromatic ring coupled with the amide provides strong UV absorption at 210–220 nm (amide n-π) and 254 nm (aromatic π-π).

Method Development Strategy

The following decision matrix outlines the logic used to select the critical method parameters.

Caption: Decision tree for HPLC method parameters based on analyte physicochemical properties.

Experimental Protocol

Instrumentation & Reagents[1][3][4]

-

HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 with Diode Array Detector (DAD).

-

Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or Phenomenex Synergi 4µ Polar-RP.

-

Reagents:

-

Acetonitrile (HPLC Grade).[2]

-

Formic Acid (LC-MS Grade) or Orthophosphoric Acid (85%).

-

Water (Milli-Q, 18.2 MΩ).

-

Chromatographic Conditions (Standard Operating Procedure)

| Parameter | Condition | Rationale |

| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | Maintains acidic environment to suppress silanol activity and ensure analyte neutrality. |

| Mobile Phase B | Acetonitrile (100%) | Provides stronger elution strength and lower backpressure than Methanol. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency. |

| Column Temp | 30°C | Controls viscosity and retention time reproducibility. |

| Injection Volume | 10 µL | Standard volume; adjust based on sample concentration. |

| Detection | UV @ 215 nm (Ref 360 nm) | 215 nm: Max sensitivity for amide. 254 nm: Specificity check for aromatic impurities. |

| Run Time | 15 Minutes | Sufficient for gradient elution and re-equilibration. |

Gradient Program

The analyte is moderately polar. An isocratic hold at low organic is not necessary, but a shallow gradient start is recommended to separate it from highly polar unretained matrix components.

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 10 | Initial conditions (Retention of polar analyte). |

| 2.0 | 10 | Isocratic hold to stack peak. |

| 10.0 | 60 | Linear ramp to elute target and hydrophobic impurities. |

| 10.1 | 95 | Wash step. |

| 12.0 | 95 | Hold wash. |

| 12.1 | 10 | Return to initial conditions. |

| 15.0 | 10 | Re-equilibration complete. |

Sample Preparation

-

Stock Solution (1.0 mg/mL): Weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile. Sonicate for 5 minutes.

-

Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into 9.5 mL of Mobile Phase A.

-

Note: Matching the diluent to the initial mobile phase (high water content) is critical to prevent "solvent effect" peak broadening.

-

Method Validation (ICH Q2 Guidelines)

To ensure the trustworthiness of the data, the following validation parameters must be executed.

System Suitability Testing (SST)

Run 5 replicate injections of the Working Standard (50 µg/mL) before every sample batch.

-

Retention Time %RSD: ≤ 1.0%

-

Peak Area %RSD: ≤ 1.0%

-

Tailing Factor (T): 0.8 – 1.5

-

Theoretical Plates (N): > 5,000

Linearity & Range

Prepare calibration standards at 0.5, 5, 25, 50, 75, and 100 µg/mL.

-

Acceptance Criteria: Correlation coefficient (

) ≥ 0.999.

Specificity (Interference Check)

Inject a "Blank" (Mobile Phase) and a mixture containing the analyte and its parent compound (Lidocaine or N-(2,6-dimethylphenyl)acetamide).

-

Requirement: Resolution (

) between Target and Parent > 2.0. -

Mechanism:[3] The 3-Hydroxy group adds polarity. The Target will elute earlier than the non-hydroxylated parent (N-(2,6-dimethylphenyl)acetamide) in Reverse Phase.

Accuracy (Recovery)

Spike sample matrix (or solvent) at 50%, 100%, and 150% of target concentration.

-

Acceptance Criteria: Mean recovery 98.0% – 102.0%.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing (> 1.5) | Silanol interactions or Column Void. | Ensure pH is acidic (add 0.1% TFA if Formic Acid is insufficient). Replace column if guard is clogged. |

| Split Peak | Solvent mismatch. | The sample diluent is too strong (e.g., 100% ACN). Dilute sample in Mobile Phase A. |

| Retention Time Shift | pH fluctuation or Temperature drift. | Use a column thermostat.[2] Prepare fresh buffer; evaporation of organic modifier changes retention. |

| Low Sensitivity | Wrong wavelength. | Ensure UV is set to 210-215 nm. 254 nm is less sensitive for this molecule. |

References

-

U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: this compound (CAS 100445-95-2). [Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Lidocaine Metabolites. [Link]

-

International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

-

Agilent Technologies. Selectivity in Reversed-Phase HPLC - Application Note. [Link]

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of N-(3-Hydroxy-2,6-dimethylphenyl)acetamide in Human Plasma

Abstract

This document details a highly selective and sensitive method for the quantification of N-(3-Hydroxy-2,6-dimethylphenyl)acetamide in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocol employs a straightforward protein precipitation technique for sample preparation, ensuring high throughput and excellent analyte recovery. Chromatographic separation is achieved using a reversed-phase C18 column, providing a short analysis time. The method has been developed and validated according to the principles outlined in the U.S. Food and Drug Administration's (FDA) Bioanalytical Method Validation Guidance, demonstrating its accuracy, precision, and reliability for supporting pharmacokinetic and other clinical studies.[1][2][3]

Introduction

This compound is a small molecule of interest in pharmaceutical research, potentially arising as a metabolite of a parent drug compound. Accurate quantification of such molecules in biological matrices like plasma is fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities. LC-MS/MS has become the gold standard for bioanalysis due to its superior sensitivity, selectivity, and speed.[4]

This application note provides a comprehensive, step-by-step protocol for its quantification. We will delve into the rationale behind the selection of the sample preparation method, chromatographic conditions, and mass spectrometric parameters, offering insights grounded in established bioanalytical principles to ensure robust and reproducible results.

Principle of the Method

The method relies on a simple yet effective protein precipitation step to remove high-abundance proteins from the plasma matrix, which can interfere with analysis and damage the analytical column.[5][6][7] An internal standard (IS), ideally a stable isotope-labeled (SIL) version of the analyte, is added to the plasma sample prior to precipitation.[8][9] The use of an IS is critical as it corrects for variability during sample preparation and analysis, including matrix effects.[4][10]

Following protein removal, the resulting supernatant is injected into a reversed-phase HPLC system.[11][12][13][14] The analyte and IS are separated from endogenous plasma components based on their hydrophobicity. The separated compounds then enter a tandem mass spectrometer, where they are ionized, and specific precursor-to-product ion transitions are monitored using Multiple Reaction Monitoring (MRM), ensuring high selectivity and sensitivity for quantification.

Overall Experimental Workflow

The complete analytical process, from sample receipt to final data generation, is outlined in the diagram below.

Caption: Workflow for LC-MS/MS quantification of this compound.

Materials and Methods

Chemicals and Reagents

-

This compound (Analyte, >98% purity)

-

This compound-d3 (Internal Standard, >98% purity)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic Acid, LC-MS grade

-

Deionized Water, 18.2 MΩ·cm

-

Control Human Plasma (K2-EDTA)

Instrumentation

-

LC System: Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer: Sciex 6500+ QTRAP or equivalent triple quadrupole mass spectrometer

-

Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analyte and IS in methanol to prepare individual 1 mg/mL stock solutions.

-

Working Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with 50:50 (v/v) ACN:Water.

-

Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution in ACN. The optimal concentration should result in a response that is consistent across the analytical run.[15]

Preparation of Calibration Standards and Quality Controls (QCs)

Prepare Calibration Curve (CC) standards and Quality Control (QC) samples by spiking the appropriate working standard solutions into control human plasma (typically not exceeding 5% of the total plasma volume).

| Sample Type | Concentration Range (ng/mL) | Levels |

| Calibration Curve (CC) | 1 - 1000 | 8 non-zero levels (e.g., 1, 2.5, 10, 50, 100, 250, 500, 1000) |

| Quality Control (QC) | 2.5 - 750 | LLOQ QC (1), Low QC (2.5), Mid QC (200), High QC (750) |

Detailed Experimental Protocols

Plasma Sample Preparation: Protein Precipitation

Rationale: Protein precipitation with acetonitrile is a rapid, cost-effective, and efficient method for removing the majority of plasma proteins.[5][6] A 3:1 solvent-to-plasma ratio is commonly used to ensure complete protein precipitation.[16][17]

Step-by-Step Protocol:

-

Pipette 50 µL of plasma sample (CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the IS working solution in acetonitrile.

-

Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.[5]

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5]

-